Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate
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Overview
Description
Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate is a chemical compound with the molecular formula C7H14NNaO5S and a molecular weight of 247.24 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate typically involves the reaction of tert-butoxycarbonyl (Boc)-protected aminoethane with a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds .
Scientific Research Applications
Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for protein modification.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-aminoethane-1-sulfonate
- Sodium 2-((tert-butoxycarbonyl)amino)propane-1-sulfonate
- Sodium 2-((tert-butoxycarbonyl)amino)butane-1-sulfonate
Uniqueness
Sodium 2-((tert-butoxycarbonyl)amino)ethane-1-sulfonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
sodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5S.Na/c1-7(2,3)13-6(9)8-4-5-14(10,11)12;/h4-5H2,1-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJLUOCSIRZEQQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NNaO5S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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